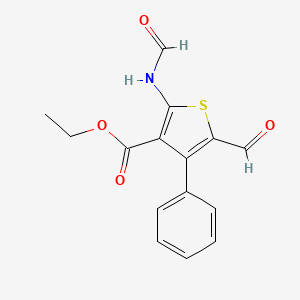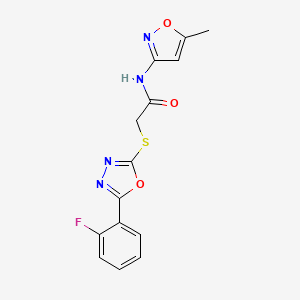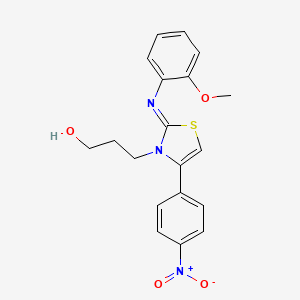![molecular formula C17H13F3N2O4S B2850280 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide CAS No. 899757-95-0](/img/structure/B2850280.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide is an organic compound characterized by its distinctive structure, which features an isothiazolone core, a propanamide moiety, and a trifluoromethyl-substituted phenyl ring. This compound has garnered significant interest due to its diverse range of applications in various scientific fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common route starts with the synthesis of a key intermediate, 3-oxobenzo[d]isothiazolone, which can be obtained through oxidation reactions involving suitable starting materials. The dioxido moiety is introduced via subsequent oxidation steps, often using reagents such as m-chloroperbenzoic acid. The final step involves coupling this intermediate with 4-(trifluoromethyl)phenylpropanamide under controlled conditions to yield the target compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale reactions. This optimization includes using more efficient reagents and conditions that can be scaled up while maintaining high yield and purity. Continuous flow chemistry techniques and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide is known to participate in a variety of chemical reactions. These include oxidation-reduction reactions, nucleophilic substitution reactions, and condensation reactions.
Common Reagents and Conditions: Typical reagents used in reactions involving this compound include strong oxidizing agents for oxidation processes and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The primary products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield sulfone derivatives, while nucleophilic substitution can lead to modified isothiazolone compounds with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Researchers explore its bioactive potential, particularly its ability to inhibit specific enzymes or pathways, making it a candidate for drug discovery and development.
Medicine: Preliminary studies indicate its potential as a therapeutic agent, with applications in treating diseases related to its mechanism of action.
Industry: It finds use in developing advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide exerts its effects often involves interaction with specific molecular targets. Its isothiazolone core is known to interact with thiol groups in proteins, potentially leading to enzyme inhibition. The trifluoromethyl group enhances its binding affinity and specificity toward certain biological targets. This interaction can disrupt critical biological pathways, offering therapeutic potential for various diseases.
Comparison with Similar Compounds
Compared to other isothiazolone derivatives, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide stands out due to the presence of the trifluoromethylphenyl group, which imparts unique chemical and biological properties. Other similar compounds may include:
3-oxobenzo[d]isothiazolone: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
4-(trifluoromethyl)phenylisothiazolone: A compound with similar structural features but differing in the isothiazolone substitution pattern, affecting its chemical behavior and applications.
Sulfone derivatives of isothiazolones: These variants, obtained through oxidation, exhibit distinct properties and are used in different contexts compared to the parent compound.
This comprehensive overview should give you a detailed understanding of this fascinating compound
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c1-10(15(23)21-12-8-6-11(7-9-12)17(18,19)20)22-16(24)13-4-2-3-5-14(13)27(22,25)26/h2-10H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJDZJPOLPOAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(F)(F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE](/img/structure/B2850203.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B2850204.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2850207.png)




![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2850214.png)
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2850216.png)

